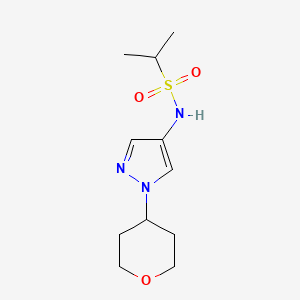
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as TPPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPPS belongs to the class of sulfonamide compounds and is widely used as a photosensitizer in photodynamic therapy, a technique used to treat cancer and other diseases.
Applications De Recherche Scientifique
Lewis Base Catalyzed Synthesis
A study by Zhu et al. (2013) details a facile synthesis method for highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, featuring critical steps like allenic sulfonamide formation and 1,3-sulfonyl shift. This method highlights the compound's role in synthesizing novel molecular structures, which could have applications in materials science and pharmaceuticals (Yu Zhu, Wen-Ting Lu, Hong‐Chao Sun, & Zhuang-Ping Zhan, 2013).
Novel Derivatives of Pyran
Research by Ghorbani-Vaghei et al. (2014) used N-halosulfonamide for the one-pot synthesis of new pyran derivatives, indicating the compound's utility in creating diverse organic molecules with potential for further chemical exploration and application in developing new materials or bioactive molecules (R. Ghorbani‐Vaghei, Z. Salimi, S. M. Malaekehpoor, F. Eslami, & S. Noori, 2014).
Magnetic Graphene Oxide Anchored Sulfonic Acid
Antimicrobial Evaluation
Research by Fadda et al. (2016) investigated the antimicrobial properties of sulfonamide derivatives, including the compound , offering insights into its potential applications in developing new antimicrobial agents (A. Fadda, Rasha E El-Mekawy, & Mohammed Taha AbdelAal, 2016).
Biological Active Sulfonamide Based Hybrid Compounds
A review by Ghomashi et al. (2022) on sulfonamide hybrids presents the compound's role in medicinal chemistry, particularly in creating drugs with antibacterial, anti-carbonic anhydrase, and other pharmacological activities (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).
Propriétés
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-9(2)18(15,16)13-10-7-12-14(8-10)11-3-5-17-6-4-11/h7-9,11,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWDSMLFUNEHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2738961.png)
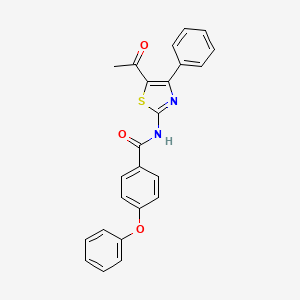
![Tert-butyl 3-{[(3-fluorophenyl)carbamoyl]oxy}azetidine-1-carboxylate](/img/structure/B2738963.png)
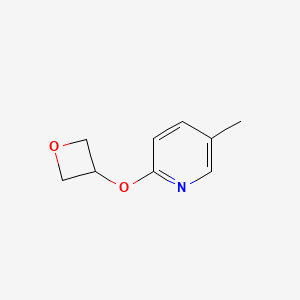
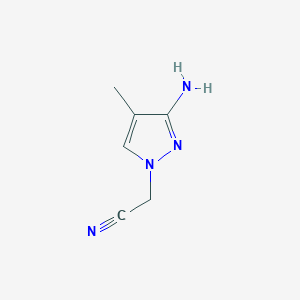
![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one](/img/structure/B2738968.png)


![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2738974.png)

![[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride](/img/structure/B2738976.png)

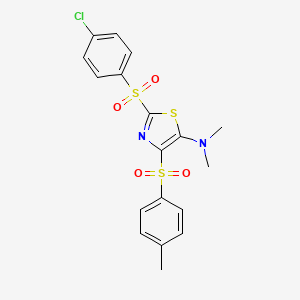
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2738980.png)